N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide
Description
N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo, fluoro, and formyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Properties
Molecular Formula |
C9H7BrFNO2 |
|---|---|
Molecular Weight |
260.06 g/mol |
IUPAC Name |
N-(2-bromo-5-fluoro-4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H7BrFNO2/c1-5(14)12-9-3-8(11)6(4-13)2-7(9)10/h2-4H,1H3,(H,12,14) |
InChI Key |
QXWWPFFQKXTMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)F)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide typically involves the following steps:
Bromination: The starting material, 2-fluoro-4-formylphenylamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has been investigated for its potential as an antimicrobial agent. The presence of electron-withdrawing groups like bromine and fluorine enhances its biological activity, making it a candidate for developing new antibiotics against resistant strains of bacteria.
- Derivatives of this compound have shown promise in inhibiting specific enzymes related to diseases such as tuberculosis. For instance, compounds derived from similar structures have demonstrated effective inhibition against the DprE1 enzyme, crucial for tuberculosis treatment.
-
Organic Synthesis
- N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions to form new compounds with desired properties.
- It can be utilized in the synthesis of fluorinated compounds, which are essential in pharmaceuticals due to their enhanced biological activity and stability .
-
Material Science
- The compound can be explored for developing novel materials with specific properties, such as fluorescence or conductivity. Its structural features may allow for the creation of materials that respond to environmental stimuli or have specialized electronic properties.
-
Biological Studies
- As a probe, this compound can be used to study biochemical pathways and molecular interactions. Its ability to bind to various biological macromolecules makes it valuable for understanding cellular processes.
Case Study 1: Antimicrobial Activity
A study focusing on the antimicrobial properties of this compound revealed that derivatives exhibited significant activity against multi-drug resistant bacteria. Compounds designed based on this structure were found to inhibit bacterial growth effectively, showcasing their potential as new antibiotics.
Case Study 2: Inhibition of DprE1 Enzyme
Research highlighted the design of ligands based on derivatives of this compound that effectively inhibit the DprE1 enzyme. Compounds such as BOK-2 and BOK-3 demonstrated IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM respectively, indicating their potential as therapeutic agents against tuberculosis.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and formyl groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
N-(2-Bromo-4-formyl-phenyl)-acetamide: Lacks the fluoro group, which may affect its reactivity and applications.
N-(2-Fluoro-4-formyl-phenyl)-acetamide:
N-(2-Bromo-5-fluoro-phenyl)-acetamide: Lacks the formyl group, which can alter its chemical behavior and applications.
Uniqueness: N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide is unique due to the combination of bromo, fluoro, and formyl groups on the phenyl ring. This unique substitution pattern provides distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Biological Activity
N-(2-Bromo-5-fluoro-4-formyl-phenyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological mechanisms, effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C9H8BrFNO
- Molecular Weight : 232.07 g/mol
- CAS Number : 1343606-18-7
The compound features a bromine atom and a fluorine atom, which are known to enhance the biological activity of organic compounds through various mechanisms, including increased lipophilicity and altered metabolic pathways.
This compound primarily interacts with specific proteins and enzymes involved in critical biological processes:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in cell division and metabolic pathways. For instance, it targets FtsZ, a protein crucial for bacterial cell division, leading to the disruption of cytokinesis and subsequent cell death.
- Gene Expression Modulation : It has been observed to modulate gene expression linked to apoptosis and cell proliferation, thus influencing cellular survival and growth dynamics.
- Cellular Metabolism Alteration : By interacting with key metabolic enzymes, this compound can affect energy production and utilization within cells, indicating its potential role in metabolic disorders.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against various strains of Gram-positive bacteria. In studies assessing its efficacy:
- Minimum Inhibitory Concentration (MIC) : The compound displayed promising MIC values against Staphylococcus aureus and other pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .
Apoptotic Induction
In cellular models, this compound has been shown to induce apoptosis significantly:
- Cell Line Studies : In MDA-MB-231 breast cancer cells, the compound increased the percentage of annexin V-FITC positive apoptotic cells by 22-fold compared to controls. This indicates a strong potential for therapeutic applications in cancer treatment .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
